1-Benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole
Description
1-Benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Properties
IUPAC Name |
1-benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-2-30(28,29)23-25-14-22(27(23)15-18-6-4-3-5-7-18)17-26-13-12-20(16-26)19-8-10-21(24)11-9-19/h3-11,14,20H,2,12-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEYFOTXTQTTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole involves multiple steps, typically starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve the use of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the benzyl, ethylsulfonyl, and pyrrolidinyl groups .
Chemical Reactions Analysis
1-Benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The benzyl and pyrrolidinyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions include sulfone derivatives, dihydroimidazole derivatives, and various substituted imidazoles.
Scientific Research Applications
1-Benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer agent that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
The uniqueness of 1-Benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole lies in its specific functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
